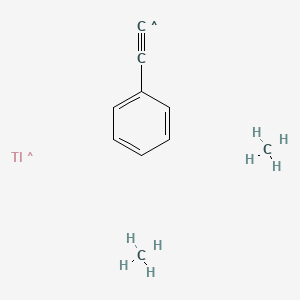

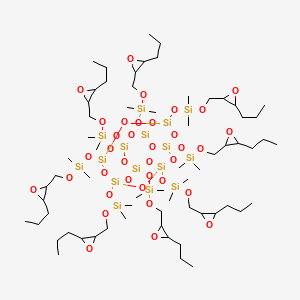

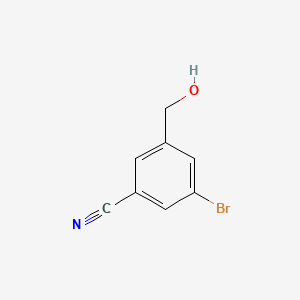

![molecular formula C21H33NO3 B592788 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid CAS No. 1101136-50-8](/img/structure/B592788.png)

4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid is a simple amide based on ®-α-norleucine . It is a synthetic fatty acid that has been used in research and development for many years. It is a structural analog of naturally occurring fatty acids, such as linoleic acid and oleic acid.

Molecular Structure Analysis

The molecular formula of this compound is C21H33NO3 . It has a molecular weight of 347.5 g/mol . The InChIKey, a unique identifier for chemical substances, is ANTPELWBOPVWPH-LJQANCHMSA-N .Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has a topological polar surface area of 66.4 Ų .Applications De Recherche Scientifique

Protein Inhibition

This compound is a selective and potent inhibitor of sPLA2 . It exhibits 95% inhibition of sPLA2 at 0.091 mole fraction without affecting the activities of cPLA2 or iPLA2 . This makes it a valuable tool in studying the role and function of sPLA2 in various biological processes.

Foldamer Construction

A study by Luppi et al. (2004) explored the synthesis and conformational analysis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid. This compound may represent a new type of tool for constructing beta-pseudopeptide foldamers. These molecules show potential for biological applications due to their ability to fold in a regular helical structure in aqueous solutions, which are significant for biological systems.

Synthesis of γ‐Oxo and γ‐Aryl α‐Amino Acids

Chacko and Ramapanicker (2012) reported a synthesis method for γ-oxo and γ-aryl α-amino acids. These compounds are known for their biological properties and as active components in many drugs. Their method provides a viable and economical approach, potentially complementing existing synthesis techniques.

Tyrosinase Inhibition

Kaatz et al. (1999) investigated the inhibition of mushroom tyrosinase by kojic acid octanoates. These compounds were shown to be non-competitive inhibitors of mushroom tyrosinase, relevant in dermatological applications.

Peptide Synthesis and Medicinal Chemistry

Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline for application in peptides and medicinal chemistry. Their inclusion in model peptides suggests potential use in probes and sensitive detection by 19F NMR.

Amino Acid Synthesis for Peptide Synthesis

Machetti et al. (2004) reported the synthesis of 4-aminopipecolic acid, a conformationally constrained amino acid for solid-phase peptide synthesis. This compound is a structural analog of naturally occurring fatty acids, such as linoleic acid and oleic acid.

Mécanisme D'action

Target of Action

The primary target of 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid is secretory phospholipase A2 (sPLA2) . sPLA2 is an enzyme that catalyzes the hydrolysis of fatty acids, playing a crucial role in the metabolism of lipids .

Mode of Action

4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid acts as a selective and potent inhibitor of sPLA2 . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of fatty acids .

Biochemical Pathways

By inhibiting sPLA2, 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid affects the metabolism of lipids . sPLA2 normally catalyzes the release of arachidonic acid from glycerophospholipids, which is a key step in the synthesis of eicosanoids, a group of signaling molecules involved in inflammation and immunity . By inhibiting sPLA2, this compound can potentially modulate these processes .

Pharmacokinetics

) suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of sPLA2 by 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid can lead to a decrease in the production of arachidonic acid and downstream eicosanoids . This could potentially modulate inflammatory responses and other processes regulated by these signaling molecules .

Propriétés

IUPAC Name |

(4R)-4-(7-phenylheptanoylamino)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO3/c1-2-3-14-19(16-17-21(24)25)22-20(23)15-10-5-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,19H,2-5,7,10-11,14-17H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTPELWBOPVWPH-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

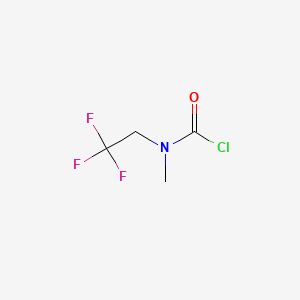

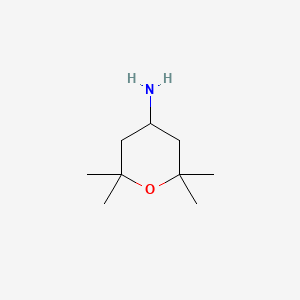

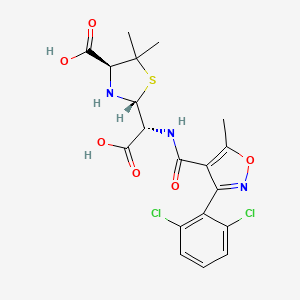

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)